



Application Notes: Immunofluorescence Staining of FGF5 in Hair Follicles

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Compound of Interest		
Compound Name:	fibroblast growth factor-5	
Cat. No.:	B1179161	Get Quote

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Introduction

Fibroblast Growth Factor 5 (FGF5) is a key signaling protein that plays a crucial role in the regulation of the hair growth cycle.[1][2] Expressed in the outer root sheath of hair follicles during the late anagen (growth) phase, FGF5 acts as a critical inhibitor, mediating the transition to the catagen (regression) phase.[1][3] Understanding the expression and localization of FGF5 within the hair follicle is paramount for research into hair growth disorders and the development of novel therapeutics for conditions such as alopecia. Immunofluorescence (IF) is a powerful technique to visualize the spatial distribution of FGF5 protein in tissue sections. These application notes provide a detailed protocol for the immunofluorescent staining of FGF5 in hair follicles, along with supporting data and troubleshooting guidelines.

Data Presentation FGF5 Antibody Information for Immunofluorescence



Antibody	Host Species	Clonality	Recommended Dilution for IF	Reference
ab88118	Rabbit	Polyclonal	1 μg/mL	Abcam
18171-1-AP	Rabbit	Polyclonal	1:20 - 1:200	Proteintech[4]
FNab03094	Rabbit	Polyclonal	1:20 - 1:200	FineTest[4]
A101450	Rabbit	Polyclonal	1:500 - 1:1000 (starting)	Antibodies.com[5

Recommended Reagents and Buffers

Reagent/Buffer	Composition	Storage
Fixation Solution	4% Paraformaldehyde (PFA) in PBS	4°C
Cryoprotection Solution	30% Sucrose in PBS	4°C
Permeabilization Buffer	0.2% Triton™ X-100 in PBS	Room Temperature
Blocking Buffer	5% Normal Goat Serum in Permeabilization Buffer	4°C
Primary Antibody Diluent	1% BSA in Permeabilization Buffer	4°C
Secondary Antibody Diluent	1% BSA in Permeabilization Buffer	4°C
Mounting Medium	Antifade mounting medium with DAPI	4°C, protected from light

Experimental Protocols

I. Tissue Preparation: Frozen Sections of Murine Skin

This protocol is optimized for obtaining high-quality cryosections of mouse dorsal skin for FGF5 immunofluorescence.



Materials:

- 4% Paraformaldehyde (PFA) in PBS
- 30% Sucrose in PBS
- Optimal Cutting Temperature (OCT) compound
- Cryostat
- Positively charged microscope slides

Procedure:

- Fixation: Immediately following euthanasia and tissue harvesting, fix the mouse skin sample in 4% PFA in PBS overnight at 4°C.
- Cryoprotection: Transfer the fixed tissue to a 30% sucrose solution in PBS and incubate overnight at 4°C, or until the tissue has sunk to the bottom of the container.[6]
- Embedding: Blot the cryoprotected tissue to remove excess sucrose solution and embed in OCT compound in a cryomold.
- Freezing: Snap-freeze the embedded tissue in isopentane cooled with liquid nitrogen or on a block of dry ice. Store the frozen blocks at -80°C until sectioning.
- Sectioning: Cut 8-10 μm thick sections using a cryostat and mount them onto positively charged microscope slides.[7]
- Drying: Air dry the sections on the slides for 30-60 minutes at room temperature before staining or storage at -80°C.

II. Immunofluorescence Staining Protocol

This protocol outlines the steps for staining FGF5 in prepared frozen tissue sections.

Materials:

Prepared cryosections on slides



- PBS
- Permeabilization Buffer
- · Blocking Buffer
- FGF5 primary antibody (see table for options)
- Primary Antibody Diluent
- Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor® 488)
- Secondary Antibody Diluent
- Mounting Medium with DAPI
- Coverslips

Procedure:

- Rehydration and Permeabilization:
 - Bring the slides to room temperature.
 - Wash the slides three times with PBS for 5 minutes each.
 - Incubate the slides in Permeabilization Buffer for 10 minutes at room temperature.
- Blocking:
 - Aspirate the Permeabilization Buffer.
 - Apply Blocking Buffer to cover the tissue sections and incubate for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Dilute the FGF5 primary antibody to its optimal concentration in Primary Antibody Diluent.

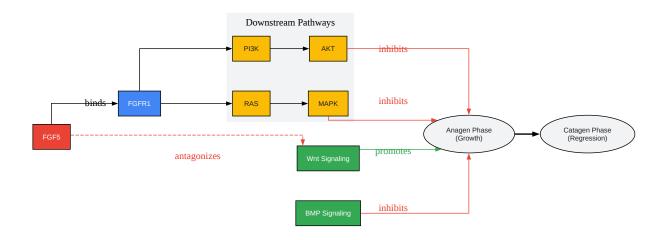


- Aspirate the Blocking Buffer from the slides.
- Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the slides three times with Permeabilization Buffer for 5 minutes each.
- · Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibody in Secondary Antibody Diluent.
 Protect from light.
 - Apply the diluted secondary antibody to the tissue sections and incubate for 1-2 hours at room temperature in a dark, humidified chamber.
- · Final Washes and Counterstaining:
 - Wash the slides three times with Permeabilization Buffer for 5 minutes each in the dark.
 - Wash once with PBS for 5 minutes in the dark.
- Mounting:
 - Carefully aspirate the final wash solution.
 - Apply a drop of mounting medium with DAPI to each tissue section.
 - Place a coverslip over the tissue, avoiding air bubbles.
- Imaging:
 - Image the slides using a fluorescence or confocal microscope. FGF5 signal is expected in the outer root sheath of anagen hair follicles.

Mandatory Visualizations



FGF5 Signaling Pathway in Hair Follicle Anagen-Catagen Transition

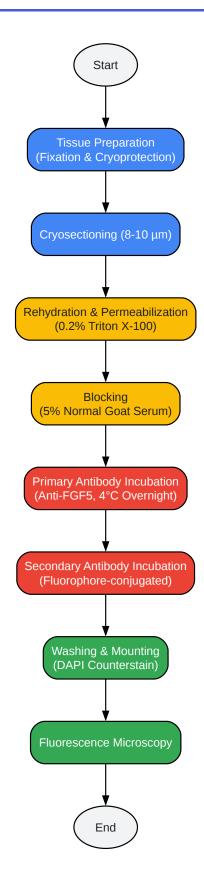


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Caption: FGF5 signaling pathway in hair follicle transition.

Experimental Workflow for FGF5 Immunofluorescence





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Caption: Workflow for FGF5 immunofluorescence staining.



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